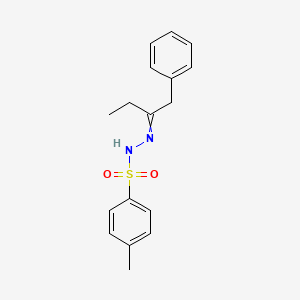

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide

Description

4-Methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide is a sulfonamide derivative featuring a Schiff base (imine) moiety. The compound’s structure comprises a 4-methylbenzenesulfonamide group linked to a 1-phenylbutan-2-ylideneamino substituent, forming a planar imine bond. This structural motif is significant in medicinal chemistry due to the bioactivity of sulfonamides and the versatility of Schiff bases in coordination chemistry and catalysis .

Properties

IUPAC Name |

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-3-16(13-15-7-5-4-6-8-15)18-19-22(20,21)17-11-9-14(2)10-12-17/h4-12,19H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAAEKVIAXFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747936 | |

| Record name | 4-Methyl-N'-(1-phenylbutan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41780-81-8 | |

| Record name | 4-Methyl-N'-(1-phenylbutan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide typically follows a two-step approach:

- Step 1: Formation of the sulfonamide intermediate by reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with an appropriate amine.

- Step 2: Formation of the imine (Schiff base) linkage by condensation of the sulfonamide intermediate with an aldehyde or ketone bearing the 1-phenylbutan-2-ylideneamino group.

This approach is consistent with the preparation of related sulfonamide compounds and imines reported in the literature.

Preparation of the Sulfonamide Intermediate

The sulfonamide intermediate, 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide precursor, is synthesized by nucleophilic substitution of the sulfonyl chloride group by a primary amine.

| Parameter | Details |

|---|---|

| Reactants | 4-methylbenzenesulfonyl chloride and primary amine (e.g., 1-phenylbutan-2-ylamine) |

| Solvent | Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) |

| Base | Pyridine or aqueous potassium carbonate (K2CO3) to neutralize HCl formed |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 12–24 hours |

| Atmosphere | Inert atmosphere (N2) to prevent oxidation |

| Workup | Acidification with HCl, extraction with organic solvents, drying over anhydrous sodium sulfate, evaporation |

Example procedure:

A stirring mixture of 4-methylbenzenesulfonyl chloride (1.00 g, 5.25 mmol) is reacted with the corresponding amine (e.g., 1-phenylbutan-2-ylamine) in dichloromethane under nitrogen atmosphere with pyridine as a base. The reaction proceeds at room temperature for 24 hours. After completion, the mixture is acidified, extracted, dried, and evaporated to yield the sulfonamide intermediate, which can be further purified by recrystallization or chromatography.

Formation of the Imine (Schiff Base) Functionality

The key structural feature, the N-(1-phenylbutan-2-ylideneamino) moiety, is introduced via condensation of the sulfonamide intermediate with an aldehyde or ketone bearing the phenylbutan-2-ylidene group.

| Parameter | Details |

|---|---|

| Reactants | Sulfonamide intermediate and aldehyde/ketone (e.g., 1-phenylbutan-2-one) |

| Solvent | Ethanol or dichloromethane |

| Catalyst | Acid catalyst (optional) to promote imine formation |

| Temperature | Room temperature to reflux (25–90 °C) |

| Reaction time | Several hours (3–24 hours) |

| Workup | Filtration, washing, recrystallization |

Example procedure:

The sulfonamide intermediate is dissolved in ethanol, and the aldehyde or ketone is added. The mixture is stirred at reflux or room temperature for several hours to form the imine bond. The product is isolated by filtration and purified by recrystallization.

Representative Experimental Data

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

Chemical shifts in ^1H NMR and ^13C NMR confirm the formation of the sulfonamide and imine moieties, showing characteristic signals for aromatic protons, methyl groups, and imine protons.Infrared Spectroscopy (IR):

Presence of sulfonamide S=O stretching bands (~1150 and 1350 cm^-1) and imine C=N stretching (~1640 cm^-1) confirm successful synthesis.Mass Spectrometry (MS):

Molecular ion peaks consistent with the expected molecular weight of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide.X-ray Crystallography:

Crystal structures of related sulfonamide compounds confirm the molecular framework and hydrogen bonding patterns, supporting the synthetic route.

Summary Table of Preparation Methods

| Step | Reactants | Solvent | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Sulfonamide formation | 4-methylbenzenesulfonyl chloride + amine | CH2Cl2 or THF | RT, 12–24 h, pyridine or K2CO3 | 75–95 | Recrystallization, chromatography |

| Imine formation | Sulfonamide intermediate + aldehyde/ketone | Ethanol or CH2Cl2 | RT to reflux, 3–24 h | 40–65 | Recrystallization |

Chemical Reactions Analysis

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of sulfonamides exhibit antimicrobial activity. The compound's structure suggests potential effectiveness against various bacterial strains due to the sulfonamide functional group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies are ongoing to evaluate its efficacy against resistant strains of bacteria.

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. Thiosemicarbazone derivatives, which share a similar backbone, have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific application of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide in this context warrants further exploration through in vitro and in vivo studies to establish its therapeutic potential.

Materials Science

Polymer Chemistry

In materials science, compounds like 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide can be utilized as additives or modifiers in polymer formulations. Their ability to enhance thermal stability and mechanical properties has been noted in various applications, including coatings and composite materials. The integration of such compounds can lead to improved performance characteristics in industrial applications.

Chemical Synthesis

Reagent in Organic Synthesis

This compound can serve as a versatile reagent in organic synthesis processes. Its ability to form imine bonds makes it valuable in the synthesis of more complex organic molecules. The use of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide as a building block for synthesizing other chemical entities is an area of active research, particularly in the development of novel pharmaceuticals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Demonstrated significant inhibition at specific concentrations |

| Investigation of Anticancer Properties | Tested on various cancer cell lines | Induced apoptosis and reduced cell viability |

| Application in Polymer Composites | Used as an additive in thermosetting resins | Enhanced mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide involves its ability to form stable intermediates with various reagents. The tosylhydrazone group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogous sulfonamides:

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves imine formation via condensation, whereas indole derivatives (3u ) require transition-metal catalysis .

- Halogenated analogs demand additional steps for functional group introduction, increasing synthetic complexity .

Physicochemical Properties

Biological Activity

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide (CAS Number: 1234-30-6) is a sulfonamide derivative that has gained attention for its potential biological activities. With a molecular formula of C17H20N2O2S, this compound is characterized by its unique structural features, which may contribute to various pharmacological effects.

Chemical Structure

The chemical structure of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide includes:

- A benzenesulfonamide core, which is known for its wide range of biological activities.

- An alkylideneamino group that may enhance its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several therapeutic areas, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. The disc diffusion method has been utilized to assess the antibacterial efficacy of related sulfonamides, indicating a promising profile against various microbial strains .

- Antidiabetic Effects : Some derivatives of sulfonamides have shown potential in managing diabetes through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels. The induced method for diabetic activity assessment has been applied to evaluate these effects .

Antimicrobial Activity

A study focusing on related sulfonamide compounds demonstrated their effectiveness against bacterial strains. For instance, compounds such as N-[5-[2-[4-bromophenyl amino]acetyloxazole2 yl]-4methylo benzene sulphonamide showed significant antibacterial activity compared to standard drugs .

Antidiabetic Activity

In another investigation, the antidiabetic properties of sulfonamide derivatives were assessed using an induced diabetes model. The results indicated that certain derivatives could significantly lower blood glucose levels, suggesting a mechanism involving enhanced insulin action or secretion .

The biological activity of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide may be attributed to:

- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thus exerting antibacterial effects.

- Interaction with Receptors : Some studies suggest that similar compounds can act as modulators of specific receptors involved in metabolic pathways, potentially influencing insulin signaling .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the Schiff base (imine) via condensation of 1-phenylbutan-2-amine with a ketone or aldehyde, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Key steps include:

- Imine Formation : Conducted under reflux in anhydrous ethanol or THF with catalytic acetic acid to drive condensation .

- Sulfonylation : Reacting the imine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) or DMF, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the imine (-NH-C=N-) and sulfonamide (-SO2-NH-) moieties. For example, the imine proton resonates at δ 8.1–8.3 ppm, while aromatic protons from the 4-methylbenzene group appear at δ 7.6–7.8 ppm .

- FT-IR : Key stretches include N-H (3250–3300 cm⁻¹ for sulfonamide), C=N (1640–1660 cm⁻¹), and S=O (1150–1170 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 429 [M+H]+) and fragmentation patterns to validate the backbone .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition : Test against carbonic anhydrase or dihydrofolate reductase using UV-Vis assays to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for optimizing synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify transition states and intermediates. For example, modeling the imine condensation step reveals energy barriers influencing yield .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics, guiding solvent selection (e.g., THF vs. ethanol) .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., Et2Zn for hydroamination) .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .

- Structural Analog Comparison : Compare with analogues (e.g., 4-chloro or 4-nitro derivatives) to isolate electronic effects on target binding .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to validate binding modes vs. docking predictions .

Q. What strategies enhance regioselectivity in derivatives of this sulfonamide?

- Methodological Answer :

- Directed Ortho-Metalation : Use tert-butyllithium to functionalize the benzene ring at specific positions, guided by sulfonamide directing groups .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective imine formation .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to prevent undesired side reactions during sulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.